REACTION_SMILES
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[CH3:17][N:18]1[CH2:19][CH2:20][NH:21][CH2:22][CH2:23]1.[CH3:24][N:25]1[CH2:26][CH2:27][CH2:28][C:29]1=[O:30].[NH2:1][c:2]1[c:3]([C:13]([O:14][CH3:15])=[O:16])[s:4][c:5](-[c:7]2[cH:8][cH:9][cH:10][cH:11][cH:12]2)[cH:6]1.[OH2:31]>>[NH2:1][c:2]1[cH:3][s:4][c:5](-[c:7]2[cH:8][cH:9][cH:10][cH:11][cH:12]2)[cH:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN1CCNCC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN1CCCC1=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)c1sc(-c2ccccc2)cc1N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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Nc1csc(-c2ccccc2)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |